6-Amino-4-[3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-[3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles
Preparation Methods
The synthesis of 6-Amino-4-[3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of pyrazolin-5-one, malononitrile, and arylaldehydes in the presence of a catalyst. Various catalysts such as cinchona alkaloid, imidazole, γ-alumina, l-proline, KF-alumina, and nanosized magnesium oxide have been used to facilitate this reaction . The reaction conditions often include refluxing in a suitable solvent like ethanol or methanol.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Amino-4-[3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Amino-4-[3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar compounds to 6-Amino-4-[3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile include:
- 6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-3-tert-butyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-3-tert-butyl-4-(2,6-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C26H28N4O3 |
---|---|
Molecular Weight |
444.5g/mol |
IUPAC Name |
6-amino-4-[3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C26H28N4O3/c1-15-22-23(20(13-27)24(28)33-25(22)30-29-15)16-6-11-21(31-5)17(12-16)14-32-19-9-7-18(8-10-19)26(2,3)4/h6-12,23H,14,28H2,1-5H3,(H,29,30) |
InChI Key |
LFSKNPYNHMFCLZ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)C(C)(C)C |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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